

Spectroscopic data for monobutyl maleate (FTIR, NMR, Mass Spec)

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Compound of Interest

Compound Name: Monobutyl maleate

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Spectroscopic Analysis of Monobutyl Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **monobutyl maleate** ($C_8H_{12}O_4$), a compound of interest in chemical synthesis and polymer science. The following sections detail its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (1H and ^{13}C NMR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **monobutyl maleate** in a research and development setting.

Spectroscopic Data Summary

The quantitative spectroscopic data for **monobutyl maleate** are summarized in the tables below for ease of reference and comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **monobutyl maleate** is characterized by several distinct absorption bands corresponding to its functional groups.

Functional Group	Vibrational Mode	**Wave Number (cm ⁻¹) **
Carboxylic Acid	O-H stretch	2500-3300 (broad)[1]
Alkyl C-H	C-H stretch	2850-3000[1]
Ester Carbonyl	C=O stretch	1740-1760[1]
Carboxylic Acid Carbonyl	C=O stretch	1700-1720[1]
Alkene	C=C stretch	1640-1660[1]
Ester C-O	C-O stretch	1000-1300[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the **monobutyl maleate** molecule.

Proton Type	Chemical Shift (δ, ppm)	Multiplicity
Carboxylic Acid (-COOH)	10.0 - 12.0	Broad Singlet[1]
Alkene (-CH=CH-)	6.2 - 6.8	Multiplet[1]
Methylene (-O-CH ₂ -)	~4.2	Triplet
Methylene (-CH ₂ -)	1.3 - 1.7	Multiplet[1]
Methylene (-CH ₂ -)	1.3 - 1.7	Multiplet[1]
Methyl (-CH ₃)	0.9 - 1.0	Triplet[1]

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Carbon Type	Predicted Chemical Shift (δ , ppm)
Ester Carbonyl (-C=O)	165 - 175 ^[1]
Carboxylic Acid Carbonyl (-C=O)	165 - 175 ^[1]
Alkene (-CH=CH-)	130 - 135 ^[1]
Methylene (-O-CH ₂ -)	65 - 70
Methylene (-CH ₂ -)	30 - 35
Methylene (-CH ₂ -)	18 - 22
Methyl (-CH ₃)	13 - 15

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **monobutyl maleate**.

Parameter	m/z Value	Notes
Molecular Ion [M] ⁺	172	Corresponds to the molecular weight of 172.18 g/mol . This peak may be weak or absent. ^[1]
Base Peak	129	Results from the loss of a propyl group. ^[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared Spectrometer.

- Sample Preparation: As a liquid, **monobutyl maleate** can be analyzed directly. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Data Acquisition:
 - A background spectrum of the clean salt plates is collected.
 - The sample is applied to the plates, and the sample spectrum is recorded.
 - The spectrum is typically acquired over a range of 4000 to 400 cm^{-1} .
 - Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation:
 - Approximately 5-10 mg of **monobutyl maleate** is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0$ ppm).
 - The solution is transferred to a 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

- ^{13}C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

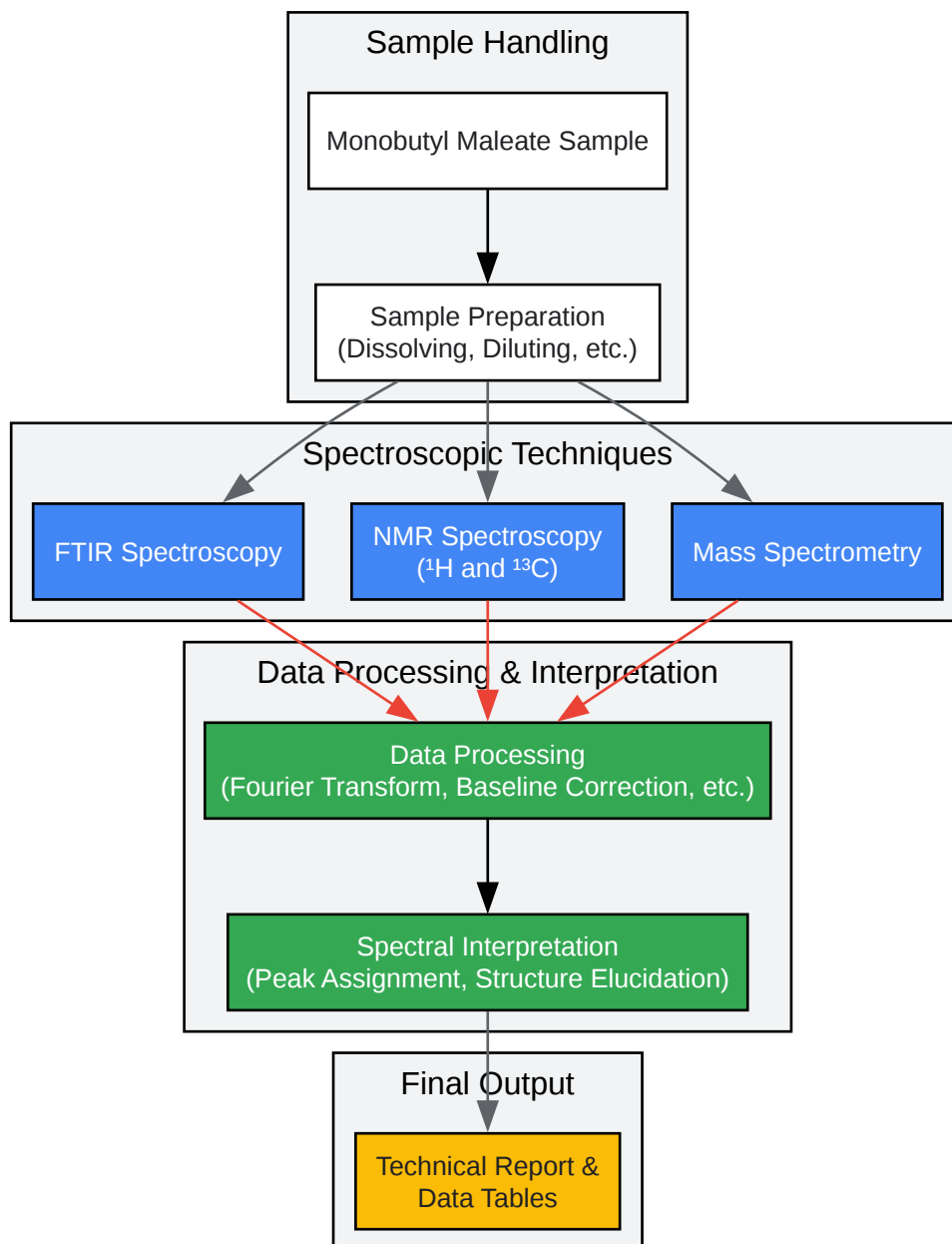
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: A dilute solution of **monobutyl maleate** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Method:
 - Ionization: Electron Ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
 - Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
 - Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **monobutyl maleate**.

General Workflow for Spectroscopic Analysis of Monobutyl Maleate



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A flowchart of the spectroscopic analysis process.

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References

- 1. Buy Monobutyl maleate | 925-21-3 [smolecule.com]
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